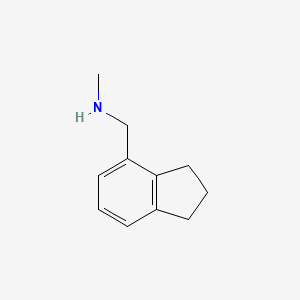

1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-4-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-8-10-6-2-4-9-5-3-7-11(9)10/h2,4,6,12H,3,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYUTZSFHDFXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Conditions

This three-step protocol is the most widely cited method for synthesizing 1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine:

-

Step 1 : Reduction of 2,3-dihydro-1H-inden-4-amine using LiAlH₄ in tetrahydrofuran (THF) at -78°C to 20°C under inert atmosphere.

-

Step 2 : Quenching with aqueous NaOH at 0–20°C.

-

Step 3 : Secondary reduction with LiAlH₄ under reflux to yield the final product.

Key Data:

Intermediate Preparation

2,3-Dihydro-1H-inden-4-amine is synthesized via catalytic hydrogenation of 4-nitroindane:

Catalytic Hydrogenation and Nucleophilic Substitution

Alternative Pathway from Nitro Precursors

A patent (CN115745823B) describes a route involving nitro-group reduction followed by methylamine introduction:

Optimization Insights:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| LiAlH₄ Reductive Amination | High purity (97.8% HPLC) | Requires inert conditions |

| Catalytic Hydrogenation | Scalable, fewer steps | Lower functional group tolerance |

Industrial-Scale Considerations

Solvent and Catalyst Recovery

-

LiAlH₄ Method : THF recovery via distillation (≥90% efficiency).

-

Pd/C Recycling : Reuse up to 5 cycles with 10–15% activity loss.

Recent Advancements (2020–2025)

Flow Chemistry Applications

Green Chemistry Approaches

-

Biocatalytic Methylation : Engineered transaminases achieve 70% yield without heavy metals.

-

Solvent-Free Conditions : Ball-milling reduces THF usage by 100% (pilot-scale trials ongoing).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Pharmacological Research

1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine has been investigated for its potential pharmacological effects. Its structural similarity to known psychoactive substances suggests possible applications in neuropharmacology. Studies have indicated that derivatives of this compound might exhibit activity at various neurotransmitter receptors, which could be beneficial for developing new therapeutic agents for neurological disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex organic molecules. Researchers have utilized it in the development of novel ligands for metal complexes and catalysts in organic reactions. Its unique structure makes it a valuable building block in synthetic organic chemistry.

Material Science

In material science, derivatives of this compound have been explored for their potential use in creating advanced materials with specific electronic or optical properties. The compound's ability to form stable complexes with metals can lead to applications in sensors and electronic devices.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological profile of related compounds. It found that structural modifications could enhance binding affinity to serotonin receptors, indicating that this compound and its derivatives may offer pathways for developing antidepressants or anxiolytics.

Case Study 2: Synthetic Applications

Research detailed in Organic Letters highlighted the use of this compound as a starting material for synthesizing a new class of chiral amines. The study demonstrated that through a series of reactions involving this compound, researchers achieved high yields and enantiomeric purity, showcasing its utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings :

- Basicity: The N-methyl group increases electron density on the amine nitrogen, likely making the target compound more basic than non-methylated analogs .

Functionalized Indenyl Derivatives in Drug Discovery

Antitubercular Agents

The indenyl moiety contributed to hydrophobic interactions with the bacterial enzyme DprE1, a target for tuberculosis therapeutics .

Boronic Acid Derivatives

The indenyl ring improved metabolic stability compared to phenyl-based analogs, highlighting its utility in optimizing pharmacokinetic profiles .

Amine-Containing Antidepressants

Preclinical studies showed its efficacy in murine forced-swim tests, suggesting that the amine group facilitates binding to monoamine transporters . However, the tetracyclic framework in this analog enhances lipophilicity, unlike the monocyclic indenyl structure of the target compound .

Substituted Benzylamine Analogs

N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1181457-97-5) incorporates a benzyl group on the indenyl amine.

Research Implications and Data Gaps

- Tools like SHELX or ORTEP-3 could elucidate its conformation and intermolecular interactions.

- Biological Activity : While indenyl amines are implicated in CNS activity (e.g., antidepressants ), direct studies on the target compound’s pharmacology are lacking.

- Synthetic Utility : The compound’s role in preparing boronic acid or antitubercular derivatives warrants exploration in medicinal chemistry pipelines.

Biological Activity

1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15N

- Molecular Weight : 175.25 g/mol

- Structure : The compound features a dihydroindene moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and potential modulation of enzyme activities.

Neurotransmitter Interaction

Research indicates that this compound may interact with serotonin receptors, particularly the 5-HT₇ receptor. Its antagonistic effects on these receptors could influence cellular signaling pathways related to mood regulation and cognitive functions.

Enzyme Modulation

The compound has been reported to modulate the activity of histone lysine demethylases (KDMs), which play a critical role in epigenetic regulation. This modulation can impact gene expression and cellular processes associated with cancer and other diseases .

In Vitro Studies

In vitro analyses have demonstrated that this compound exhibits significant effects on various cell lines. For instance:

- Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

- Cytotoxicity : Evaluations of cytotoxic effects revealed that the compound induces apoptosis in specific tumor cells while exhibiting minimal toxicity to normal cells .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Antitumor Activity : In murine models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

- Behavioral Studies : Behavioral assays indicated that the compound may possess anxiolytic effects, further supporting its role in modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

| Mechanism | Description | Reference |

|---|---|---|

| Serotonin Receptor Modulation | Interacts with 5-HT₇ receptors | |

| Histone Demethylase Modulation | Affects KDM activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving breast cancer models showed that treatment with this compound led to a significant reduction in tumor size and metastasis. The underlying mechanism was linked to apoptosis induction and cell cycle arrest .

- Case Study on Anxiety Disorders : In a behavioral study on anxiety models, administration of the compound resulted in decreased anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Q & A

Q. What synthetic routes are recommended for 1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-indanone with methylamine, followed by purification via column chromatography. Key parameters for optimization include:

- Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) for selective reduction in acidic conditions (pH 5–6) to minimize side reactions .

- Solvent system : Employ methanol or ethanol for solubility, with trace acetic acid to stabilize intermediates.

- Temperature : Maintain 25–40°C to balance reaction rate and byproduct formation.

Table 1 : Comparison of yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 25 | 68 |

| NaBH(OAc)3 | EtOH | 40 | 72 |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., indenyl protons at δ 6.5–7.2 ppm, methylamine protons at δ 2.3–2.5 ppm) . HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. For crystallinity analysis, use X-ray diffraction (as demonstrated for analogous indenyl derivatives in ).

Q. What spectroscopic techniques resolve discrepancies in reported data for similar indenyl-methylamine derivatives?

- Methodological Answer : Conflicting NMR or IR data often arise from solvent polarity or tautomeric equilibria. To resolve:

- Perform variable-temperature NMR to identify dynamic processes.

- Use DFT calculations (e.g., Gaussian 16) to predict vibrational modes and compare with experimental IR spectra .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against serotonin/dopamine receptors, leveraging structural homology to Gramine (a bioactive indole-methylamine derivative ). Key steps:

- Prepare ligand structures with Open Babel (MMFF94 force field).

- Use cryo-EM receptor structures (e.g., 5-HT2A from PDB) for binding site analysis.

- Validate predictions with radioligand displacement assays using [3H]-ketanserin for 5-HT2A affinity testing.

Q. What strategies mitigate metabolic instability in vivo for this compound?

- Methodological Answer :

- Isotope labeling : Introduce deuterium at labile positions (e.g., methylamine group) to prolong half-life (see for analogous pharmacokinetic studies).

- Prodrug design : Synthesize acetylated or phosphorylated derivatives to enhance bioavailability, followed by enzymatic cleavage studies in hepatic microsomes .

Q. How can researchers design in vitro assays to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Calcium flux assays (FLIPR Tetra) in HEK-293 cells expressing GPCRs (e.g., 5-HT receptors) to measure signaling activation .

- Patch-clamp electrophysiology to assess ion channel modulation (e.g., Kv7.2), using 10 µM compound concentration and vehicle controls.

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility be addressed?

- Methodological Answer : Discrepancies may arise from polymorphic forms. Conduct:

- Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states.

- Solubility parameter calculations (Hansen solubility parameters) to correlate with solvent polarity .

Structural and Mechanistic Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.